![molecular formula C14H16N4O2S B7440141 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide](/img/structure/B7440141.png)
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide, also known as ITCA 650, is a novel drug candidate that has been developed for the treatment of type 2 diabetes mellitus. This drug is a long-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA) that has been designed to provide sustained glycemic control with a single subcutaneous injection.
作用机制
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 works by activating the GLP-1 receptor, which is a key regulator of glucose homeostasis. GLP-1 is a hormone that is secreted by the intestines in response to food intake. It stimulates insulin secretion, inhibits glucagon secretion, and slows gastric emptying, which leads to a reduction in blood glucose levels. 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 is a long-acting GLP-1 RA that provides sustained activation of the GLP-1 receptor, leading to improved glycemic control.
Biochemical and Physiological Effects
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve glycemic control by reducing fasting and postprandial glucose levels. It also reduces body weight by decreasing appetite and increasing satiety. In addition, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve cardiovascular risk factors, including blood pressure and lipid levels.
实验室实验的优点和局限性
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has several advantages for lab experiments. It is a long-acting GLP-1 RA that provides sustained activation of the GLP-1 receptor, which allows for the study of the drug's pharmacokinetics and pharmacodynamics over an extended period of time. However, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has some limitations for lab experiments. It is a complex molecule that requires specialized synthesis methods, which can limit its availability for research purposes.
未来方向
There are several future directions for the research and development of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650. One direction is to investigate the potential of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to explore the use of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 in combination with other drugs for the treatment of type 2 diabetes mellitus. Finally, there is a need for further research to understand the long-term safety and efficacy of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 in clinical practice.
合成方法
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 is synthesized by a multi-step process that involves the coupling of 5-(4-imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxylic acid with the amine group of a lysine residue. The resulting product is then acylated with a fatty acid chain to improve the drug's pharmacokinetic properties. The final product is a white to off-white powder that is soluble in water and other polar solvents.
科学研究应用
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been extensively studied in preclinical and clinical trials for the treatment of type 2 diabetes mellitus. In preclinical studies, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve glucose tolerance and reduce body weight in animal models of diabetes. In clinical trials, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve glycemic control, reduce body weight, and improve cardiovascular risk factors in patients with type 2 diabetes mellitus.
属性
IUPAC Name |
5-(4-imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-13(19)10-7-12(21-8-10)14(20)17-4-1-11(2-5-17)18-6-3-16-9-18/h3,6-9,11H,1-2,4-5H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHIQZBMHCSYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=C2)C(=O)C3=CC(=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。